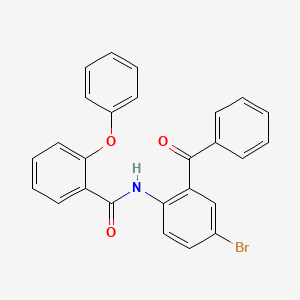

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrNO3/c27-19-15-16-23(22(17-19)25(29)18-9-3-1-4-10-18)28-26(30)21-13-7-8-14-24(21)31-20-11-5-2-6-12-20/h1-17H,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDSNAUCBZJMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, 2-phenoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.

Benzoylation: The brominated intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.

Amidation: The final step involves the reaction of the benzoyl derivative with 2-aminobenzamide under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Crystallographic Properties

Several benzamide derivatives share structural motifs with the target compound but differ in substituents, leading to distinct crystallographic and electronic profiles:

Key Observations :

- Bromine substituents (as in the target compound and 4MNB) enhance crystallinity and thermal stability compared to nitro or methoxy analogues .

- Electron-withdrawing groups (e.g., nitro in 3k) increase electrophilicity, while electron-donating groups (e.g., methoxy in 4MNB) improve solubility .

Spectroscopic and Reactivity Profiles

NMR and fluorescence studies highlight differences in electronic environments:

- Target Compound : Expected downfield shifts in ¹H-NMR for aromatic protons due to bromine’s deshielding effect (similar to 4-bromo-N-(2-fluorophenyl) derivatives ).

- N-(3-Nitrophenyl)-2-phenoxybenzamide (3k): Distinct ¹H-NMR peaks at δ 8.2–8.5 ppm for nitro-associated protons, absent in brominated analogues .

- BZD Derivatives (e.g., 4-chloro-N-(2-phenyl-thiazolidin-3-yl)-2-phenoxybenzamide): Thiazolidine rings introduce additional ¹³C-NMR signals near 60–70 ppm for sulfur-containing carbons, absent in the target compound .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoyl group and a phenoxybenzamide moiety. Its chemical formula is , which contributes to its diverse biological activities. The presence of the bromine atom and the phenoxy group enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function by:

- Inhibiting Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation or microbial resistance pathways.

- Modulating Receptor Activity : It could bind to receptors that play a role in cellular signaling, leading to altered cellular responses.

Ongoing studies are aimed at elucidating the precise molecular pathways involved in its action.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |

Case Studies

Several studies have investigated the efficacy of this compound:

- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent. The mechanism involved disruption of bacterial cell wall synthesis and function.

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death.

- Enzyme Interaction Studies : Research has also highlighted its role as an enzyme inhibitor, particularly targeting enzymes that contribute to cancer cell metabolism. This inhibition can starve cancer cells of necessary nutrients, thus slowing their growth.

Research Findings

Recent investigations into this compound have revealed:

- Synergistic Effects : When used in combination with other therapeutic agents, this compound exhibited enhanced efficacy against resistant strains of bacteria and various cancer types.

- Safety Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile, with low cytotoxicity observed in normal cell lines compared to cancerous ones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.